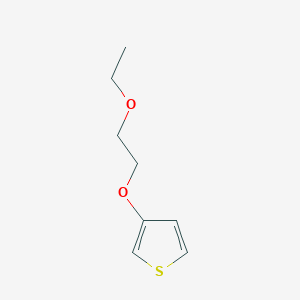
3-(2-Ethoxyethoxy)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxyethoxy)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 2-ethoxyethoxy group. Thiophene itself is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of thiophene with ethylene glycol monoethyl ether in the presence of a suitable catalyst . The reaction conditions often include heating the reactants under reflux and using a solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of thiophene derivatives, including 3-(2-Ethoxyethoxy)thiophene, often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyethoxy)thiophene can undergo various chemical reactions, including:
Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene S-oxide or thiophene 2,3-epoxide.
Substitution: Electrophilic substitution reactions can occur at the 2- or 5-position of the thiophene ring.
Polymerization: The compound can be polymerized to form conductive polymers, which are useful in electronic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include trifluoroperacetic acid and hydrogen peroxide.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Polymerization: Catalysts such as palladium complexes are often used in the polymerization process.
Major Products Formed
Oxidation: Thiophene S-oxide, thiophene 2,3-epoxide.
Substitution: Halogenated thiophene derivatives.
Polymerization: Poly(this compound).
Scientific Research Applications
3-(2-Ethoxyethoxy)thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyethoxy)thiophene in various applications depends on its chemical structure and reactivity. In electronic applications, the compound’s ability to conduct electricity is due to the delocalization of electrons within the thiophene ring . In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyethoxy)thiophene: Similar in structure but with a methoxy group instead of an ethoxy group.
3-(2-(2-Methoxyethoxy)ethoxy)thiophene: Contains an additional ethylene glycol unit.
Uniqueness
3-(2-Ethoxyethoxy)thiophene is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific electronic or biological characteristics .
Properties
CAS No. |
138625-89-5 |
|---|---|
Molecular Formula |
C8H12O2S |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
3-(2-ethoxyethoxy)thiophene |
InChI |
InChI=1S/C8H12O2S/c1-2-9-4-5-10-8-3-6-11-7-8/h3,6-7H,2,4-5H2,1H3 |
InChI Key |
HGCTUDBHHRDJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















